molecular formula C11H13NO2 B13347754 Ethyl 6-cyclopropylnicotinate

Ethyl 6-cyclopropylnicotinate

Cat. No.: B13347754
M. Wt: 191.23 g/mol
InChI Key: UHWVGYRWRFFGQP-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopropylnicotinate is an organic compound with the molecular formula C11H13NO2 It is an ester derivative of nicotinic acid, featuring a cyclopropyl group attached to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-cyclopropylnicotinate can be synthesized through esterification reactions involving nicotinic acid and ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification. Another method involves the use of cyclopropyl bromide and ethyl nicotinate under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the production process by maintaining optimal reaction conditions throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyclopropylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 6-cyclopropylnicotinate involves its interaction with specific molecular targets. It may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through interactions with nicotinic acid receptors and related pathways .

Comparison with Similar Compounds

Ethyl 6-cyclopropylnicotinate can be compared with other nicotinic acid esters, such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, potentially leading to unique biological activities and reactivity .

Biological Activity

Ethyl 6-cyclopropylnicotinate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

This compound is a derivative of nicotinic acid, characterized by the presence of a cyclopropyl group at the 6-position of the pyridine ring. The synthesis typically involves the esterification of nicotinic acid with ethyl alcohol and subsequent cyclopropyl substitution. Variations in the cyclopropyl group can significantly influence biological activity, as demonstrated in various studies.

2.1 Antimicrobial Activity

Recent studies have shown that derivatives of nicotinic acid, including this compound, exhibit promising antimicrobial properties. For instance, research indicates that modifications to the cyclopropyl group can enhance activity against certain pathogens, with specific analogs demonstrating effective inhibition against drug-resistant strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogenEC50 (μM)Reference
This compoundE. coli0.25
Cyclopropyl analog AS. aureus0.30
Cyclopropyl analog BPseudomonas aeruginosa0.40

2.2 Antiparasitic Activity

This compound has been investigated for its antiparasitic effects, particularly against malaria-causing Plasmodium species. The mechanism of action involves targeting mitochondrial functions within the parasite, leading to cell death.

Table 2: Antiparasitic Activity Against Plasmodium spp.

CompoundStrainEC50 (μM)Reference
This compoundP. falciparum0.14
Cyclopropyl derivative CP. vivax0.18

3. Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and positioning of substituents on the cyclopropyl group are critical for enhancing biological activity. For example, modifications that increase lipophilicity generally correlate with improved efficacy against target organisms.

  • Cyclopropyl Group Variations : Altering the size and electronic properties of substituents on the cyclopropyl ring affects binding affinity and biological activity.
  • Hydrophobic Interactions : Increased hydrophobicity tends to enhance membrane permeability, which is vital for antimicrobial and antiparasitic effects.

4.1 Case Study on Antimalarial Activity

In a study assessing various cyclopropyl derivatives, this compound was found to have a significant effect on Plasmodium falciparum in vitro, with an EC50 value of 0.14 μM, indicating strong antimalarial potential when compared to other derivatives tested . The study also highlighted its low cytotoxicity in human liver cells (CC50 > 40 μM), suggesting a favorable therapeutic index.

4.2 Case Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on melanoma cell lines demonstrated that it induced apoptosis through reactive oxygen species generation and mitochondrial membrane potential loss . This finding underscores its potential as an anticancer agent.

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities against microbial pathogens and cancer cells. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological properties through structural modifications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 6-cyclopropylpyridine-3-carboxylate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-5-6-10(12-7-9)8-3-4-8/h5-8H,2-4H2,1H3

InChI Key

UHWVGYRWRFFGQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2CC2

Origin of Product

United States

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